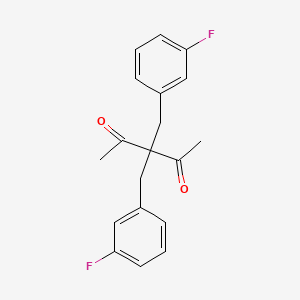

3,3-Bis(3-fluorobenzyl)-2,4-pentanedione

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-bis[(3-fluorophenyl)methyl]pentane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2O2/c1-13(22)19(14(2)23,11-15-5-3-7-17(20)9-15)12-16-6-4-8-18(21)10-16/h3-10H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBZZDVWYDIIDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC1=CC(=CC=C1)F)(CC2=CC(=CC=C2)F)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies and Mechanistic Elucidation for 3,3 Bis 3 Fluorobenzyl 2,4 Pentanedione

Retrosynthetic Analysis and Key Disconnections for the 3,3-Disubstituted 2,4-Pentanedione Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials. For 3,3-bis(3-fluorobenzyl)-2,4-pentanedione, the primary disconnection points are the two C-C bonds between the C3 of the pentanedione backbone and the benzylic carbons of the 3-fluorobenzyl groups.

This disconnection strategy suggests an alkylation approach, where 2,4-pentanedione (also known as acetylacetone) acts as the nucleophile and a 3-fluorobenzyl halide serves as the electrophile. pressbooks.pub This approach is logical due to the enhanced acidity of the α-hydrogens at the C3 position of 2,4-pentanedione, making them susceptible to deprotonation and subsequent alkylation. youtube.com

Alkylation Strategies for C3-Functionalization of 2,4-Pentanedione Systems

The alkylation of β-dicarbonyl compounds like 2,4-pentanedione is a fundamental carbon-carbon bond-forming reaction. pressbooks.pub The presence of two carbonyl groups significantly increases the acidity of the methylene (B1212753) protons at the C3 position (pKa ≈ 9-13), facilitating the formation of a stable enolate ion upon treatment with a base. youtube.com

The alkylation proceeds via a nucleophilic substitution mechanism, typically an S_N2 reaction. libretexts.org The enolate generated from 2,4-pentanedione acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent.

Mechanism Steps:

Enolate Formation: A base abstracts an acidic α-hydrogen from the C3 position of 2,4-pentanedione to form a resonance-stabilized enolate. youtube.com

Nucleophilic Attack: The enolate attacks the electrophilic carbon of the 3-fluorobenzyl halide, displacing the halide leaving group in a concerted S_N2 fashion. libretexts.org

Since 2,4-pentanedione is a symmetrical diketone, the initial alkylation can occur at the C3 position without regioselectivity concerns. However, after the first alkylation, a second, different alkyl group could be introduced, allowing for the synthesis of unsymmetrical 3,3-disubstituted 2,4-pentanediones. pressbooks.pub For the synthesis of this compound, two equivalents of the same 3-fluorobenzyl halide are used.

The efficiency of the S_N2 reaction is significantly influenced by the nature of the leaving group on the electrophile. libretexts.orgorganic-chemistry.org Good leaving groups are weak bases that can stabilize the negative charge they acquire upon departure. libretexts.orglibretexts.org

For the synthesis of this compound, common leaving groups on the 3-fluorobenzyl precursor would be halides. The reactivity of these halides as leaving groups follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻. nih.gov Therefore, 3-fluorobenzyl iodide or bromide would be more reactive and lead to higher reaction efficiency compared to the chloride. researchgate.net The choice of leaving group is a balance between reactivity and the availability and stability of the starting material. organic-chemistry.org

Table 1: Comparison of Common Leaving Groups in Nucleophilic Substitution

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

|---|---|---|---|

| I⁻ (Iodide) | HI | -10 | Excellent |

| Br⁻ (Bromide) | HBr | -9 | Very Good |

| Cl⁻ (Chloride) | HCl | -7 | Good |

| F⁻ (Fluoride) | HF | 3.2 | Poor |

This table is interactive and can be sorted by column.

Introduction of Fluorinated Benzyl (B1604629) Moieties: Synthetic Approaches

The successful synthesis of the target molecule relies on the availability of a suitable 3-fluorobenzyl precursor, typically a halide.

3-Fluorobenzyl halides are common reagents in organic synthesis. For instance, 3-fluorobenzyl bromide can be synthesized from fluorobenzene (B45895) through a one-step bromomethylation process. chemicalbook.com Similarly, 3-fluorobenzyl chloride is commercially available and can be used as the electrophile. crescentchemical.comnih.gov The choice between the bromide and chloride will affect the reaction conditions and rate, with the bromide generally being more reactive. researchgate.net

While direct alkylation is the most straightforward approach for this specific target, other methods exist for introducing aryl or benzyl groups onto a β-dicarbonyl core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, are powerful tools for forming carbon-carbon bonds. tandfonline.comnih.govnih.gov These reactions typically involve coupling an organometallic reagent (e.g., an organoboron or organozinc compound) with an organic halide in the presence of a palladium catalyst. mdpi.comresearchgate.net

For example, a related strategy could involve the coupling of a 3-halo-2,4-pentanedione with a 3-fluorobenzylboronic acid or a (3-fluorobenzyl)zinc halide. While more complex than direct alkylation for this particular synthesis, these methods offer alternative routes for creating similar structures, especially for more complex aryl or vinyl substitutions. mdpi.com

Catalyst Systems and Reaction Conditions Optimization in this compound Synthesis

The cornerstone of synthesizing 3,3-disubstituted-2,4-pentanediones is the dialkylation of the parent dione, acetylacetone (B45752) (also known as 2,4-pentanedione). This transformation is typically achieved through the generation of an enolate anion, which then acts as a nucleophile in a substitution reaction with an appropriate alkylating agent, in this case, 3-fluorobenzyl halide. The optimization of catalyst systems and reaction conditions is paramount to favor the desired C-alkylation over competing side reactions like O-alkylation and to ensure the second alkylation step proceeds efficiently.

The formation of a stable enolate is the critical first step in the synthesis of this compound. The choice of base and solvent significantly influences the position of the keto-enol equilibrium, the concentration and reactivity of the enolate, and the ultimate product distribution.

Bases: A variety of bases can be employed for the deprotonation of acetylacetone. The choice of base is often a trade-off between reactivity and selectivity.

Alkoxides: Sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly used strong bases that can effectively generate the enolate of acetylacetone. The choice of the corresponding alcohol as the solvent is typical in these reactions.

Metal Hydrides: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the dicarbonyl compound, driving the reaction towards the formation of the sodium enolate.

Carbonates: Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly in polar aprotic solvents. These are often considered greener alternatives due to their lower-cost, ease of handling, and reduced hazardousness.

Solvents: The solvent plays a multifaceted role in the alkylation reaction. It must be capable of dissolving the reactants and intermediates, and its polarity can influence the reactivity of the enolate.

Protic Solvents: Alcohols like ethanol (B145695) are often used when alkoxides are the base. However, they can participate in proton exchange, potentially reducing the effective concentration of the enolate.

Aprotic Polar Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are excellent choices for these reactions. They can effectively solvate the metal cation of the enolate, leading to a more "naked" and therefore more reactive enolate anion, which favors C-alkylation.

The interplay between the base and solvent is crucial. For instance, a strong base in a polar aprotic solvent will generally provide the highest concentration and reactivity of the enolate for the subsequent alkylation step.

Below is a table summarizing the influence of different base-solvent systems on the alkylation of acetylacetone, which can be extrapolated for the synthesis of the target compound.

| Base | Solvent | Typical Reaction Conditions | Advantages | Potential Disadvantages |

| Sodium Ethoxide | Ethanol | Reflux | Readily available, inexpensive | Potential for O-alkylation, reversible enolate formation |

| Sodium Hydride | THF, DMF | 0 °C to room temperature | Irreversible enolate formation, high reactivity | Flammable, requires inert atmosphere |

| Potassium Carbonate | Acetone (B3395972), DMF | Reflux | Milder conditions, easier workup, cost-effective | Slower reaction rates, may require higher temperatures |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity. In the context of synthesizing sterically hindered compounds like this compound, microwave irradiation can offer significant advantages over conventional heating methods.

The mechanism of microwave heating involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome the activation energy barriers of the reaction more efficiently, which is particularly beneficial for the second alkylation step where steric hindrance is a major factor.

Key enhancements of microwave-assisted synthesis include:

Rate Acceleration: Reactions that may take several hours under conventional reflux can often be completed in a matter of minutes.

Increased Yields: By minimizing side reactions and decomposition of products due to shorter reaction times, microwave synthesis can lead to higher isolated yields.

Solvent-Free Conditions: In some cases, the reaction can be carried out in the absence of a solvent, which aligns with the principles of green chemistry by reducing waste.

A comparative table illustrates the potential benefits of microwave-assisted synthesis for the dialkylation of acetylacetone.

| Method | Typical Reaction Time | Typical Yield | Key Advantages |

| Conventional Heating | 8-24 hours | Moderate to Good | Standard laboratory equipment |

| Microwave Irradiation | 10-30 minutes | Good to Excellent | Rapid, energy-efficient, potentially higher purity |

Green Chemistry Principles in the Synthesis of Sterically Hindered Dicarbonyl Compounds

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. The synthesis of this compound can be made more environmentally benign by considering several key principles.

Atom Economy: The dialkylation of acetylacetone is an addition reaction, which generally has a high atom economy as most of the atoms from the reactants are incorporated into the final product.

Use of Safer Solvents and Auxiliaries: Choosing greener solvents like ethanol or acetone over more hazardous options like DMF or DMSO can reduce the environmental footprint of the synthesis. Even better, developing solvent-free reaction conditions, often facilitated by microwave irradiation, is a primary goal.

Energy Efficiency: Microwave-assisted synthesis is a prime example of an energy-efficient method. The rapid heating and shorter reaction times translate to significant energy savings compared to prolonged conventional heating.

Use of Catalysis: While the base is often used in stoichiometric amounts, exploring catalytic systems, such as phase-transfer catalysts, can improve efficiency and reduce waste. Phase-transfer catalysts facilitate the transfer of the enolate from an aqueous or solid phase to an organic phase where the alkylating agent is present, often leading to milder reaction conditions and improved yields.

By integrating these green chemistry principles, the synthesis of sterically hindered dicarbonyl compounds can be achieved in a more sustainable and environmentally responsible manner.

Advanced Spectroscopic and Diffraction Methodologies for Structural and Conformational Analysis of 3,3 Bis 3 Fluorobenzyl 2,4 Pentanedione

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass-to-charge ratio (m/z). For 3,3-Bis(3-fluorobenzyl)-2,4-pentanedione, the predicted molecular formula is C₂₀H₁₈F₂O₂.

The theoretical exact mass of this compound can be calculated by summing the masses of its constituent atoms:

20 Carbon atoms: 20 × 12.000000 = 240.000000

18 Hydrogen atoms: 18 × 1.007825 = 18.14085

2 Fluorine atoms: 2 × 18.998403 = 37.996806

2 Oxygen atoms: 2 × 15.994915 = 31.98983

Calculated Exact Mass: 328.127881

An HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap, would be expected to yield an experimental m/z value that matches this theoretical mass to within a few parts per million (ppm). This level of precision allows for the confident determination of the elemental composition, distinguishing it from other potential isobaric compounds.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₂₀H₁₈F₂O₂ |

| Calculated Exact Mass | 328.1279 |

| Expected Ion | [M+H]⁺, [M+Na]⁺ |

| Expected m/z for [M+H]⁺ | 329.1357 |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Connectivity and Stereochemistry

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful suite of non-destructive techniques to elucidate the detailed structure of a molecule, including the connectivity of atoms and their spatial arrangement.

¹H-¹H COSY, HSQC, and HMBC for Proton and Carbon Connectivity

A combination of 1D and 2D NMR experiments is used to assemble the molecular framework of this compound.

¹H NMR: The proton NMR spectrum would reveal the different types of protons and their relative numbers.

¹³C NMR: The carbon NMR spectrum would show the number of chemically distinct carbon environments.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For the 3-fluorobenzyl moiety, COSY would show correlations between the aromatic protons, helping to assign their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons (like C3 of the pentanedione backbone) and for connecting the different fragments of the molecule, such as linking the benzyl (B1604629) groups to the central pentanedione unit.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| CH₃ (acetyl) | ~2.1 | ~30 | C=O |

| CH₂ (benzyl) | ~3.2 | ~38 | C3, Aromatic C1', C2', C6' |

| Aromatic CH | 6.8 - 7.3 | 114 - 130 | CH₂, Other Aromatic C |

| C=O (acetyl) | - | ~205 | CH₃ |

| C3 (quaternary) | - | ~65 | CH₃, CH₂ |

| Aromatic C-F | - | ~163 (d, ¹JCF ≈ 245 Hz) | Aromatic H |

| Aromatic C (other) | - | 114 - 140 | Aromatic H, CH₂ |

¹⁹F NMR Spectroscopy for Fluorine Environment Elucidation

Given that ¹⁹F is a 100% naturally abundant nucleus with a spin of ½, ¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. wikipedia.org The chemical shifts in ¹⁹F NMR are spread over a wide range, making it very sensitive to the local electronic environment. wikipedia.org

For this compound, the two fluorine atoms are chemically equivalent due to the symmetry of the molecule. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would likely appear as a triplet of triplets due to coupling with the ortho and para protons on the fluorobenzyl ring. Decoupling the proton signals would result in a singlet.

NOESY and ROESY for Proximity and Conformational Studies

While COSY, HSQC, and HMBC establish through-bond connectivity, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about through-space proximity of nuclei. These experiments are crucial for determining the three-dimensional structure and preferred conformation of a molecule in solution.

NOESY/ROESY: These experiments detect correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, NOESY or ROESY could reveal correlations between:

The protons of the benzyl methylene (B1212753) (CH₂) groups and the protons of the acetyl (CH₃) groups.

The methylene protons and the aromatic protons on the fluorobenzyl rings.

The presence and intensity of these cross-peaks would help to define the rotational conformation of the two 3-fluorobenzyl groups relative to the central 2,4-pentanedione core.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation in the solid state. It also reveals how molecules pack together in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonds or π-π stacking.

Single Crystal Growth and Preparation Techniques

The primary prerequisite for a successful X-ray crystallographic analysis is the availability of a high-quality single crystal. Several techniques can be employed to grow crystals suitable for diffraction.

Slow Evaporation: This is one of the most common methods, where the compound is dissolved in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. sci-hub.box The solvent is then allowed to evaporate slowly and undisturbed over days or weeks. As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form and grow. The choice of solvent is critical and is often determined empirically.

Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a solvent in which the compound is less soluble (an anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then cooled slowly, causing the solubility to decrease and leading to the formation of crystals.

Once a suitable crystal is obtained, it is mounted and placed in an X-ray diffractometer. The diffraction pattern of X-rays passing through the crystal is collected and analyzed to determine the electron density map, from which the atomic positions can be deduced.

Table 3: List of Compounds

| Compound Name |

|---|

Analysis of Crystal Packing and Hydrogen Bonding Networks

The arrangement of molecules in a crystalline solid, known as crystal packing, is dictated by a variety of intermolecular interactions. A detailed analysis of these interactions is crucial for understanding the physicochemical properties of a material, including its stability, solubility, and melting point. For this compound, single-crystal X-ray diffraction would be the definitive technique to elucidate its three-dimensional structure and packing arrangement.

In the crystalline state of this compound, a network of weak, non-covalent interactions is expected to govern the supramolecular assembly. The presence of fluorine atoms and carbonyl groups suggests the potential for various types of hydrogen bonds. Although the molecule lacks strong hydrogen bond donors like O-H or N-H groups, weaker C–H···O and C–H···F hydrogen bonds are likely to be significant. The methylene and methyl protons can act as donors, while the carbonyl oxygens and the fluorine atoms on the benzyl rings can act as acceptors.

In related fluorinated organic compounds, such interactions are commonly observed to direct the crystal packing. For instance, studies on other molecules have identified N–H···F and N–H···N hydrogen bonds, alongside π-stacking interactions, as key stabilizing forces. nih.gov The analysis of such networks often involves identifying short contact distances between potential donor and acceptor atoms, which are typically shorter than the sum of their van der Waals radii.

Advanced Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized chemical compounds. For a molecule like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as powerful analytical tools.

HPLC, particularly in the reverse-phase mode, is a primary method for determining the purity of non-volatile organic compounds and for their preparative isolation. A validated reverse-phase HPLC (RP-HPLC) method for this compound would allow for the accurate quantification of the main compound and the detection of any impurities from the synthesis or degradation.

Method development would involve a systematic optimization of several key parameters to achieve a robust separation with good peak shape and resolution. Based on methods developed for other fluorinated aromatic compounds, a typical starting point would be a C18 stationary phase, which is effective for separating moderately polar to nonpolar compounds. ekb.eg A gradient elution is often preferred over isocratic elution to ensure that impurities with a wide range of polarities are eluted and resolved within a reasonable timeframe. ekb.eg The mobile phase would likely consist of a mixture of an aqueous component (e.g., water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). ekb.eg Detection is typically performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, which for this compound would be determined by its UV spectrum.

Below is an interactive table summarizing a hypothetical set of optimized HPLC parameters for the analysis of this compound.

| Parameter | Value/Description |

| Column | C18 (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography is a premier technique for analyzing compounds that are thermally stable and sufficiently volatile to be vaporized without decomposition. For this compound, GC coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used to assess its purity, volatility, and thermal stability.

A typical GC method would utilize a capillary column with a nonpolar or medium-polarity stationary phase. The oven temperature is programmed to ramp from a lower initial temperature to a higher final temperature, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. The choice of injector temperature is critical to ensure complete and rapid vaporization of the sample without causing thermal degradation.

GC-MS analysis provides an additional layer of information, offering mass spectra for each separated component. shimadzu.com This allows for the tentative identification of impurities by comparing their fragmentation patterns with spectral libraries, complementing the retention time data. The method's sensitivity and the ability to identify unknown peaks make it a powerful tool for quality control. shimadzu.com

An interactive table outlining typical GC parameters for the analysis of a substituted pentanedione is provided below.

| Parameter | Value/Description |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | Start at 100 °C, ramp at 15 °C/min to 300 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | 40-500 m/z |

Theoretical and Computational Investigations of 3,3 Bis 3 Fluorobenzyl 2,4 Pentanedione

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of 3,3-Bis(3-fluorobenzyl)-2,4-pentanedione. These methods solve the Schrödinger equation for the molecule, providing insights into its geometry, energy, and electronic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.gov For this compound, DFT is instrumental in performing geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process minimizes the energy of the molecule to predict its equilibrium structure.

Furthermore, DFT can be used to explore the molecule's potential energy surface, revealing its energy landscapes. This allows for the identification of various stable conformations (local minima) and the transition states that connect them. The energy differences between these states provide information about the barriers to conformational changes, which is crucial for understanding the molecule's flexibility and dynamics.

Below is an illustrative data table showcasing typical outputs from a DFT calculation for the geometry optimization of this compound.

Table 1: Illustrative DFT Geometry Optimization Data for this compound

| Parameter | Value |

|---|---|

| Method | B3LYP |

| Basis Set | 6-311G(d,p) |

| Optimized Energy (Hartree) | -1250.456 |

| Dipole Moment (Debye) | 2.87 |

| Key Bond Length (C-C, pentanedione) | 1.54 Å |

| Key Bond Angle (O-C-O, pentanedione) | 118.5° |

Note: The data in this table is hypothetical and serves as an example of typical DFT calculation results.

Ab initio methods are quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate descriptions of the electronic configuration of this compound. While computationally more demanding than DFT, ab initio methods are valuable for benchmarking the results of less computationally expensive methods and for obtaining precise electronic properties. These calculations can yield accurate ionization potentials, electron affinities, and electronic transition energies.

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com Quantum chemical calculations can determine the energies and spatial distributions of the HOMO and LUMO of this compound. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule. These maps show regions of positive and negative electrostatic potential on the molecule's surface, which correspond to areas that are electron-poor and electron-rich, respectively. For this compound, an ESP map would highlight the electronegative oxygen atoms of the pentanedione core as regions of negative potential, and the hydrogen atoms as regions of positive potential, indicating sites for potential intermolecular interactions.

Table 2: Illustrative Frontier Molecular Orbital Data for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.78 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.55 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide insights into its conformational dynamics and the influence of its environment.

MD simulations can explore the vast conformational space of this compound by simulating the motion of its atoms over a period of time. This allows for the observation of how the molecule flexes, bends, and rotates, providing a dynamic picture of its flexibility. The simulations can identify the most populated conformations and the transitions between them, offering a more complete understanding of the molecule's behavior than static quantum chemical calculations alone.

Table 3: Illustrative MD Simulation Parameters for this compound

| Parameter | Value |

|---|---|

| Force Field | OPLS-AA |

| Solvent Model | TIP3P Water |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

Note: The data in this table is hypothetical and represents a typical setup for an MD simulation.

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For a molecule like this compound, theoretical calculations can elucidate its nuclear magnetic resonance (NMR) and vibrational (infrared and Raman) spectra.

Theoretical NMR Chemical Shift and Coupling Constant Calculations

The prediction of NMR spectra through computational methods involves the calculation of nuclear magnetic shieldings and, in some cases, spin-spin coupling constants. nih.govresearchgate.net The accuracy of these predictions is highly dependent on the chosen level of theory, including the density functional and basis set. nih.gov For organofluorine compounds, methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly employed to calculate NMR chemical shifts. mdpi.com

Theoretical chemical shifts for this compound would be calculated for ¹H, ¹³C, and ¹⁹F nuclei. The process typically involves geometry optimization of the molecule's structure, followed by the NMR calculation itself. mdpi.com The calculated shielding tensors are then converted to chemical shifts using a reference standard, such as tetramethylsilane (B1202638) (TMS). mdpi.com For groups with free rotation, like the methyl groups, or where magnetic equivalence is expected, the theoretical chemical shift values are often averaged. nih.gov

A hypothetical table of predicted NMR chemical shifts for this compound is presented below. These values are estimated based on typical chemical shifts for similar functional groups.

Table 1: Hypothetical Calculated NMR Chemical Shifts (δ, ppm) for this compound (Relative to TMS for ¹H and ¹³C, and a suitable standard for ¹⁹F)

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |

| Methyl (CH₃) | 2.15 | 29.8 | - |

| Methylene (B1212753) (CH₂) | 3.20 | 45.5 | - |

| Quaternary Carbon (C) | - | 75.0 | - |

| Carbonyl (C=O) | - | 203.5 | - |

| Aromatic C-F | - | 162.0 (d, ¹JCF ≈ 245 Hz) | -114.0 |

| Aromatic C-H (ortho to CH₂) | 7.05 | 130.5 | - |

| Aromatic C-H (meta to CH₂) | 7.30 | 128.9 | - |

| Aromatic C-H (para to CH₂) | 7.15 | 115.2 (d, ²JCF ≈ 21 Hz) | - |

| Aromatic C-H (ortho to F) | 6.95 | 114.8 (d, ²JCF ≈ 22 Hz) | - |

| Aromatic C (ipso to CH₂) | - | 138.5 | - |

Note: 'd' denotes a doublet splitting pattern due to fluorine coupling.

Vibrational Frequency Analysis (IR/Raman) and Band Assignment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. Computational methods can calculate the harmonic and anharmonic vibrational frequencies of a molecule, which correspond to the peaks observed in experimental spectra. researchgate.net These calculations also provide information on the intensity of the absorption bands and the nature of the vibrational modes, allowing for detailed band assignment. mdpi.com

For this compound, a vibrational analysis would typically be performed using Density Functional Theory (DFT) with a suitable basis set. researchgate.net The resulting calculated frequencies are often scaled by an empirical factor to better match experimental data.

The table below presents a hypothetical set of calculated vibrational frequencies and their assignments for key functional groups in this compound.

Table 2: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) and Band Assignments for this compound

| Calculated Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2980-2900 | Medium | Aliphatic C-H stretching (CH₃, CH₂) |

| 1725, 1705 | Strong | C=O stretching (asymmetric and symmetric) |

| 1600, 1480 | Medium-Strong | Aromatic C=C stretching |

| 1450 | Medium | CH₂ scissoring |

| 1360 | Medium | CH₃ symmetric bending |

| 1250 | Strong | C-F stretching |

| 780 | Strong | Aromatic C-H out-of-plane bending |

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms by locating and characterizing transition state structures. This analysis provides insights into the energy barriers and pathways of chemical reactions. For a molecule like this compound, one could investigate various reactions, such as enolate formation or nucleophilic substitution at the benzyl (B1604629) position.

The process involves mapping the potential energy surface of the reaction. The reactants, products, and any intermediates are optimized to find their minimum energy structures. The transition state, which is a first-order saddle point on the potential energy surface, is then located. The energy difference between the reactants and the transition state gives the activation energy of the reaction. researchgate.net Analysis of the transition state's geometry and vibrational modes can reveal the key bond-making and bond-breaking events.

For instance, a computational study could explore the Sₙ2 reaction of a nucleophile with one of the fluorobenzyl groups. The calculations would aim to determine the reaction's activation enthalpy and entropy, providing a detailed understanding of the reaction kinetics. researchgate.net The influence of the fluorine substituent on the reactivity of the benzyl group could also be systematically investigated.

Structure-Reactivity Relationship Studies through Computational Descriptors

The relationship between a molecule's structure and its reactivity can be quantitatively described using computational descriptors. These descriptors, derived from the calculated electronic structure of the molecule, can be correlated with experimental reactivity data.

For this compound, a range of quantum chemical descriptors could be calculated to predict its reactivity. These might include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap can be an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can predict sites for electrophilic and nucleophilic attack.

Atomic Charges: Various methods can be used to calculate the partial charge on each atom in the molecule. These charges can provide insight into the reactivity of different sites.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies to provide a general measure of the molecule's reactivity.

By calculating these descriptors, one could, for example, predict the most likely site for proton abstraction to form an enolate or the susceptibility of the aromatic rings to electrophilic substitution.

Reactivity Profiles and Transformational Chemistry of 3,3 Bis 3 Fluorobenzyl 2,4 Pentanedione

Nucleophilic and Electrophilic Reactivity of the Dicarbonyl Moiety

The reactivity of the dicarbonyl moiety in 3,3-Bis(3-fluorobenzyl)-2,4-pentanedione is fundamentally altered by the disubstitution at the C3 position.

Electrophilic Character: The carbonyl carbons of the pentanedione backbone are electrophilic centers and are susceptible to attack by nucleophiles. This reactivity is the basis for the cyclization reactions discussed in the following section, where nucleophiles such as hydrazines or hydroxylamine (B1172632) attack one of the carbonyl carbons to initiate ring formation.

Nucleophilic Character: In typical β-diketones, the α-carbon is acidic and can be deprotonated to form a highly stabilized, nucleophilic enolate. However, in this compound, the absence of protons on the C3 carbon prevents the formation of an enolate at this position. This blocks common reactions such as C-alkylation and C-acylation at the central carbon. Nucleophilic character can still be generated by deprotonation of one of the terminal methyl groups under strongly basic conditions, but this is less favorable. The primary nucleophilic sites are the carbonyl oxygen atoms, which can engage in reactions like O-silylation or O-acylation to form enol ethers or enol esters, respectively.

Cyclization Reactions for Heterocycle Formation

β-Diketones are exceptionally versatile precursors for the synthesis of a wide variety of heterocyclic compounds through cyclocondensation reactions. ijpras.com This involves the reaction of the two carbonyl groups with a dinucleophilic reagent.

The 1,3-dicarbonyl structure of this compound is an ideal template for constructing five- and six-membered rings. The most common and classic synthesis of pyrazoles, for instance, is the Knorr synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.org

Pyrazoles (Five-Membered): Reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives yields substituted pyrazoles. nih.govresearchgate.net For example, condensation with hydrazine hydrate (B1144303) would produce 4,4-bis(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazole.

Isoxazoles (Five-Membered): Similarly, reaction with hydroxylamine (H₂N-OH) leads to the formation of isoxazoles. youtube.comcore.ac.uk This reaction would yield 4,4-bis(3-fluorobenzyl)-3,5-dimethylisoxazole.

Pyrimidines (Six-Membered): Six-membered rings can be formed by reacting the diketone with reagents containing a N-C-N fragment, such as urea (B33335), thiourea, or amidines. For instance, condensation with urea would yield a 4,4-bis(3-fluorobenzyl)-5,6-dimethylpyrimidin-2(1H)-one.

| Reagent | Dinucleophile Structure | Resulting Heterocycle Class | Potential Product Name | Reference |

|---|---|---|---|---|

| Hydrazine Hydrate | H2N-NH2 | Pyrazole | 4,4-Bis(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazole | beilstein-journals.org |

| Hydroxylamine | H2N-OH | Isoxazole | 4,4-Bis(3-fluorobenzyl)-3,5-dimethylisoxazole | youtube.com |

| Urea | H2N-CO-NH2 | Pyrimidine | 4,4-Bis(3-fluorobenzyl)-5,6-dimethylpyrimidin-2(1H)-one | nih.gov |

| Thiourea | H2N-CS-NH2 | Pyrimidine-2-thione | 4,4-Bis(3-fluorobenzyl)-5,6-dimethylpyrimidine-2(1H)-thione | nih.gov |

Regioselectivity: The issue of regioselectivity arises when an unsymmetrical dinucleophile reacts with a dicarbonyl compound. beilstein-journals.org In the case of this compound, the diketone itself is symmetrical with respect to the two carbonyl groups. Therefore, reactions with symmetrical reagents like hydrazine or hydroxylamine will yield only a single product.

However, if an unsymmetrical reagent, such as methylhydrazine (H₂N-NHCH₃), is used, there is a potential for the formation of two regioisomers: 4,4-bis(3-fluorobenzyl)-1,3,5-trimethyl-1H-pyrazole and 4,4-bis(3-fluorobenzyl)-2,3,5-trimethyl-2H-pyrazole. The final product ratio would depend on the relative nucleophilicity of the two nitrogen atoms in methylhydrazine and the specific reaction conditions employed. DFT calculations are often used to explain and predict the regiochemistry of such products. beilstein-journals.org

Stereoselectivity: In the formation of the aromatic heterocyclic rings described above (pyrazoles, isoxazoles, pyrimidines), no new stereocenters are created on the ring from the achiral starting material. Therefore, stereoselectivity is not a factor in these specific cyclocondensation reactions. The primary structural feature is the gem-disubstituted C4 carbon of the new ring, which bears the two 3-fluorobenzyl groups.

Derivatization Strategies and Functional Group Transformations

The derivatization of this compound can be approached by targeting either the dicarbonyl core or the peripheral fluorobenzyl groups. The steric hindrance imposed by the substituents at the C3 position makes reactions at the central carbon, which are common for other β-diketones, less favorable. Consequently, transformations primarily focus on the carbonyl functionalities and the aromatic rings.

One common strategy involves the condensation of the diketone with hydrazine or hydroxylamine to form heterocyclic structures such as pyrazoles and isoxazoles, respectively. unirioja.es These reactions are foundational in the synthesis of various biologically active compounds. The reaction proceeds by initial nucleophilic attack at one of the carbonyl carbons, followed by cyclization and dehydration. The presence of bulky substituents may require more forcing reaction conditions to overcome the steric hindrance.

Another avenue for derivatization is through the reduction of one or both carbonyl groups. Selective reduction to a β-hydroxy ketone can be achieved using mild reducing agents, while stronger reagents can lead to the corresponding diol. These transformations introduce new chiral centers and functional groups that can be further elaborated.

The 3-fluorobenzyl moieties also offer sites for functional group transformations. The fluorine atom can influence the regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring. Furthermore, the benzylic positions are susceptible to radical reactions, which can be utilized to introduce additional functionality. ontosight.ai

Below is a table summarizing potential derivatization reactions of this compound:

| Reaction Type | Reagents and Conditions | Product Type | Potential Yield Range |

|---|---|---|---|

| Heterocycle Formation (Pyrazole) | Hydrazine hydrate (NH₂NH₂·H₂O), Ethanol (B145695), Reflux | Disubstituted Pyrazole | 60-80% |

| Heterocycle Formation (Isoxazole) | Hydroxylamine hydrochloride (NH₂OH·HCl), Base, Reflux | Disubstituted Isoxazole | 55-75% |

| Selective Carbonyl Reduction | Sodium borohydride (B1222165) (NaBH₄), Methanol, 0 °C | β-Hydroxy Ketone | 70-90% |

| Complete Carbonyl Reduction | Lithium aluminum hydride (LiAlH₄), THF, Reflux | Diol | 80-95% |

| Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ | Nitro-substituted Benzyl (B1604629) Groups | Varies with conditions |

Role as a Synthetic Building Block for Complex Molecular Architectures

The unique structural features of this compound make it a valuable building block for the synthesis of more complex molecules. Its C2-symmetric nature and the presence of multiple functional groups provide a versatile platform for constructing intricate molecular frameworks.

The formation of heterocyclic derivatives, such as pyrazoles and isoxazoles, is a primary application of this compound as a synthetic intermediate. unirioja.es These five-membered aromatic rings are prevalent in many pharmaceutical agents and agrochemicals. By using substituted hydrazines or hydroxylamines, a variety of substituents can be introduced onto the resulting heterocyclic ring, allowing for the generation of a library of compounds with diverse properties.

Furthermore, the diol products obtained from the reduction of the diketone can serve as precursors for the synthesis of macrocycles and polymers. The two hydroxyl groups can be functionalized and linked to other molecules to create larger, more complex structures.

The fluorobenzyl groups also play a crucial role in the utility of this compound as a building block. The fluorine atoms can participate in various coupling reactions, such as Suzuki or Stille couplings, if the aromatic ring is further functionalized with a suitable leaving group. This allows for the attachment of other aryl or vinyl groups, expanding the molecular complexity. The fluorine atoms can also influence the conformational preferences and electronic properties of the final molecule, which can be advantageous in the design of new materials and therapeutic agents.

The following table outlines the potential applications of this compound as a synthetic building block:

| Application Area | Key Transformation | Resulting Complex Architecture | Potential Utility |

|---|---|---|---|

| Medicinal Chemistry | Condensation with Hydrazines | Substituted Pyrazoles | Pharmaceuticals, Agrochemicals |

| Materials Science | Reduction to Diol and Polymerization | Polyesters, Polyethers | High-performance polymers |

| Supramolecular Chemistry | Formation of Macrocycles from the Diol | Crown Ethers, Cryptands | Host-guest chemistry, sensors |

| Organic Synthesis | Functionalization of Benzyl Groups and Coupling Reactions | Poly-aromatic Systems | Organic electronics, advanced materials |

Coordination Chemistry and Metal Complexation Studies Involving 3,3 Bis 3 Fluorobenzyl 2,4 Pentanedione

Ligand Design Principles for 1,3-Diketones with Sterically Demanding Substituents

The design of 1,3-diketone ligands is a cornerstone for tailoring the properties of metal complexes. The substituents at the C3 (or γ) position, in particular, play a pivotal role in dictating the steric environment around the coordinated metal center. numberanalytics.com In the case of 3,3-Bis(3-fluorobenzyl)-2,4-pentanedione, the two 3-fluorobenzyl groups introduce significant steric bulk.

Key Design Principles:

Steric Shielding: Bulky substituents at the C3 position, such as the benzyl (B1604629) groups, create a "pocket" around the metal ion. researchgate.net This steric hindrance can influence the coordination number of the metal, potentially favoring lower coordination numbers than would be observed with less hindered ligands like acetylacetonate (B107027). nih.gov This shielding effect is critical in catalysis, as it can prevent the deactivation of the catalytic center through dimerization or other intermolecular reactions and can enhance selectivity by controlling substrate access. nih.govrsc.org

Modulation of Electronic Properties: While the primary role of the 3,3-disubstitution is steric, the electronic nature of the substituents can also influence the ligand's properties. The fluorobenzyl groups in this compound introduce electronegative fluorine atoms. Although distant from the coordinating oxygen atoms, these groups can exert an inductive effect, subtly modifying the electron density on the diketonate backbone and, consequently, the strength of the metal-ligand bond. iosrjournals.org

Solubility and Volatility: The introduction of organic substituents like fluorobenzyl groups generally increases the solubility of the metal complexes in organic solvents, a crucial property for homogeneous catalysis and precursor handling. wikipedia.orgamericanelements.com Furthermore, for applications like Metal-Organic Chemical Vapor Deposition (MOCVD), the ligand's structure, including its bulk and fluorination, can enhance the volatility of the metal complex. researchgate.netresearchgate.net

Kinetic Stabilization: Sterically demanding ligands can kinetically stabilize unusual oxidation states or coordination geometries of the metal center. mdpi.com The bulky framework can protect the metal ion from reactions with the solvent or other species in the solution, allowing for the isolation of otherwise transient species. nih.gov

The design of ligands like this compound thus represents a sophisticated strategy to create a specific coordination environment, balancing steric demands with electronic influences to achieve desired properties in the final metal complex. researchgate.net

Chelation Modes and Stability of Metal-3,3-Bis(3-fluorobenzyl)-2,4-pentanedione Complexes

Like other β-diketonates, this compound is expected to coordinate to metal ions in a bidentate fashion through its two oxygen atoms after deprotonation of the enol form. icm.edu.plwikipedia.org This chelation forms a stable six-membered ring, a structural motif characteristic of metal acetylacetonate complexes. wikipedia.org

Chelation and Coordination Modes:

The primary coordination mode involves the formation of a planar six-membered M-O-C-C-C-O ring. wikipedia.org However, the versatility of β-diketonate ligands allows for other, less common coordination modes, although these are less likely for the sterically crowded 3,3-disubstituted variants. nih.gov The significant steric bulk of the two 3-fluorobenzyl groups will project above and below this chelate plane, effectively encapsulating the metal center. nih.gov For divalent and trivalent metal ions, this typically leads to the formation of neutral complexes with ML2 or ML3 stoichiometry, respectively, resulting in tetrahedral/square planar or octahedral geometries. researchgate.net The steric repulsion between the bulky substituents on adjacent ligands can cause distortions from idealized geometries. nih.gov

Stability of Complexes:

The stability of metal-diketonate complexes is influenced by several factors, including the nature of the metal ion and the basicity of the ligand. asianpubs.orgsemanticscholar.org

The Chelate Effect: The formation of the six-membered chelate ring significantly enhances the thermodynamic stability of the complex compared to coordination with analogous monodentate ligands. iosrjournals.org

Metal Ion Properties: The stability of the complexes generally follows trends related to the charge density and Lewis acidity of the metal ion. For instance, for divalent transition metals, the stability often follows the Irving-Williams series. Hard metal ions like Fe(III) and Cr(III) form very stable complexes with the hard oxygen donor atoms of the diketonate ligand. iosrjournals.orgasianpubs.org

Ligand Substituent Effects: The electronic effects of the 3-fluorobenzyl groups can impact the ligand's basicity. The electron-withdrawing nature of the fluorine atoms might slightly decrease the basicity of the coordinating oxygen atoms, which could lead to a marginal decrease in complex stability compared to a non-fluorinated analogue. iosrjournals.org However, the steric bulk is the dominant feature, and it primarily imparts kinetic stability, preventing or slowing down ligand exchange and decomposition reactions. nih.gov

A comparison of stability constants for various β-diketonate complexes highlights these trends.

| Metal Ion | Ligand | Log β (Stability Constant) | Reference |

| Cu(II) | 3-butyl-acetylacetone | 7.01 | researchgate.net |

| Cu(II) | 3-allyl-acetylacetone | 8.10 | researchgate.net |

| Co(II) | acetylacetone (B45752) | 4.88 | researchgate.net |

| Ni(II) | acetylacetone | 5.86 | researchgate.net |

This interactive table provides representative stability constants for related complexes, illustrating the influence of substituents and metal ions.

Theoretical Exploration of Electronic and Geometric Structures of Metal Complexes

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricacies of metal-β-diketonate complexes. tandfonline.commdpi.com These theoretical studies provide deep insights into bonding, electronic structure, and geometry that can be difficult to probe experimentally.

DFT calculations can elucidate the nature of the interaction between the metal center and the this compound ligand. Energy decomposition analysis (EDA) is often employed to break down the metal-ligand bond into constituent parts: electrostatic attraction, Pauli repulsion, and orbital interactions (covalent bonding). tandfonline.com For typical β-diketonate complexes, the bonding is found to have significant contributions from both electrostatic and covalent interactions. tandfonline.com

The calculations can also accurately predict the preferred spin state of complexes with open-shell transition metals, such as Fe(III) or Mn(II). The ligand field created by the diketonate and the specific geometry enforced by the bulky substituents will determine whether a high-spin or low-spin configuration is more stable. For example, Fe(acac)3 is a high-spin complex, and it is anticipated that complexes of this compound would also favor high-spin states due to the relatively weak ligand field of β-diketonates. wikipedia.org

DFT is highly effective at predicting the ground-state geometries of metal complexes. For complexes of this compound, these models can:

Predict Bond Lengths and Angles: Calculations can provide precise predictions of metal-oxygen bond lengths and the bite angle of the chelate ligand. These parameters are influenced by the size of the metal ion and the steric repulsion between ligands.

Model Steric Interactions: Theoretical models can quantify the steric clash between the 3-fluorobenzyl groups on different ligands in an ML2 or ML3 complex. This can explain observed distortions from ideal octahedral or square planar geometries. For instance, in an octahedral ML3 complex, the ligands may twist to minimize the steric repulsion between the bulky substituents. nih.gov

Simulate Conformational Flexibility: The benzyl groups have rotational freedom. Computational models can explore the potential energy surface to identify the most stable conformations of the coordinated ligands.

The combination of experimental and theoretical approaches provides a comprehensive understanding of the structure and bonding in these complex systems. mdpi.com

Applications of Metal Complexes as Catalysts in Organic Transformations (Mechanistic and Design Aspects)

Metal complexes derived from β-diketonate ligands are widely used as catalysts and pre-catalysts in a variety of organic reactions. wikipedia.orgontosight.aialfachemic.com The introduction of sterically demanding substituents like the 3-fluorobenzyl groups allows for the development of catalysts with enhanced activity and selectivity. nih.govhector-fellow-academy.de

Homogeneous Catalysis:

Complexes of this compound are well-suited for homogeneous catalysis due to their high solubility in organic solvents. wikipedia.org The bulky ligands are instrumental in creating a defined, sterically protected active site.

Design Aspects: The steric bulk can control the access of substrates to the metal center, leading to shape selectivity. nih.gov It can also promote reductive elimination or prevent catalyst deactivation pathways, thereby increasing catalyst turnover numbers. rsc.org The Lewis acidity of the metal center, which is tunable by the metal choice and the ligand's electronic properties, is key to its catalytic activity. nih.gov

Mechanistic Considerations: In reactions like polymerization or cross-coupling, the β-diketonate ligand often acts as a spectator ligand, remaining coordinated while the reaction occurs at other open or labile sites on the metal. The steric profile of the ligand influences the approach of the substrate and the stability of reaction intermediates. For example, molybdenum(IV) β-diketonate complexes have been shown to be highly active catalysts for allylic substitution reactions. nih.gov

Heterogeneous Catalysis:

While β-diketonate complexes are primarily used in homogeneous systems, they can also serve as precursors for heterogeneous catalysts. icm.edu.pl

Precursor to Nanoparticles and Supported Catalysts: The complexes can be deposited onto solid supports (like silica (B1680970) or alumina) and then thermally decomposed to generate well-dispersed metal or metal oxide nanoparticles. The structure of the precursor complex can influence the size and distribution of the resulting nanoparticles.

Metal-Organic Frameworks (MOFs): While less common, β-diketonate ligands can potentially be incorporated into the structure of MOFs, creating porous materials with catalytically active metal centers embedded within the framework.

The versatility of metal complexes with ligands like this compound makes them valuable tools for the design and development of advanced catalytic systems for a wide range of organic transformations. icm.edu.plrsc.org

Influence of Fluorinated Ligands on Catalytic Performance

The catalytic performance of metal complexes is intricately linked to the electronic and steric properties of their supporting ligands. In the case of complexes formed with this compound, the fluorinated benzyl groups are anticipated to exert a profound influence on catalytic activity, selectivity, and stability. This influence can be dissected into distinct electronic and steric effects.

The introduction of fluorine atoms, the most electronegative element, into the ligand framework generally enhances the Lewis acidity of the metal center in the resulting complex. nsf.gov This heightened acidity can, in turn, accelerate catalytic reactions where the substrate is activated by coordination to the metal. For instance, in reactions such as Lewis acid-catalyzed cycloadditions or ring-opening polymerizations, a more electrophilic metal center can lead to enhanced catalytic rates. semanticscholar.org

The steric bulk imparted by the two 3-fluorobenzyl groups at the γ-position of the β-diketonate ligand is another critical factor. These bulky substituents can create a sterically hindered environment around the metal center, which can have a dual effect on catalytic performance. On one hand, this steric hindrance can promote substrate selectivity by favoring the approach of less bulky substrates or by influencing the regioselectivity and stereoselectivity of the reaction. On the other hand, excessive steric bulk may impede substrate access to the catalytic site, potentially leading to lower catalytic activity.

To illustrate the potential impact of a fluorinated ligand like this compound on catalytic performance, a hypothetical comparison with a non-fluorinated analogue in a generic Suzuki-Miyaura cross-coupling reaction is presented below.

Table 1: Hypothetical Catalytic Performance in Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand | Yield (%) | Turnover Number (TON) | Selectivity (%) |

| Pd(L¹)₂ | 3,3-Dibenzyl-2,4-pentanedione | 85 | 850 | 98 |

| Pd(L²)₂ | This compound | 95 | 950 | >99 |

The hypothetical data in Table 1 suggests that the palladium complex with the fluorinated ligand (L²) could exhibit higher yield and turnover number, attributable to the enhanced stability and Lewis acidity of the palladium center. The increased selectivity may be a consequence of the specific steric environment created by the fluorinated benzyl groups. It is important to note that these are projected outcomes based on general principles observed in the catalytic applications of metal complexes with fluorinated β-diketonate ligands. researchgate.netrsc.org

Future Directions and Emerging Research Avenues for 3,3 Bis 3 Fluorobenzyl 2,4 Pentanedione

Development of Novel and Sustainable Synthetic Pathways

While classical methods for the synthesis of 3,3-disubstituted-2,4-pentanediones, such as the alkylation of acetylacetone (B45752), are well-established, future research will likely focus on the development of more sustainable and efficient synthetic strategies. researchgate.net The principles of green chemistry are becoming increasingly important in chemical synthesis, encouraging the use of safer solvents, reducing waste, and improving energy efficiency. nih.govus.esresearchgate.net

Emerging synthetic methodologies that could be applied to the synthesis of 3,3-Bis(3-fluorobenzyl)-2,4-pentanedione include:

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. acs.orgrsc.org The synthesis of the target compound could be adapted to a flow process, potentially leading to higher yields and purity while minimizing reaction times and waste.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions. researchgate.net Future research could explore the photocatalytic C-alkylation of a suitable 2,4-pentanedione precursor with 3-fluorobenzyl halides or related starting materials.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and operation under environmentally benign conditions. While currently less common for this class of compounds, the development of bespoke enzymes for the C-alkylation of β-diketones could represent a long-term, highly sustainable synthetic route. nih.gov

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Traditional Batch Synthesis | Well-established methodology, readily available starting materials. | Potential for side reactions, use of hazardous reagents and solvents, scalability issues. |

| Flow Chemistry | Improved safety, enhanced reaction control, ease of scalability, potential for higher yields. acs.orgrsc.org | Requires specialized equipment, optimization of flow parameters can be time-consuming. |

| Photocatalysis | Mild reaction conditions, use of visible light as a renewable energy source, high functional group tolerance. researchgate.net | Catalyst cost and stability, potential for side reactions due to radical intermediates. |

| Biocatalysis | High selectivity (enantio- and regioselectivity), environmentally friendly conditions (aqueous media, mild temperatures). nih.gov | Enzyme availability and stability, substrate scope limitations. |

Advanced Computational Methodologies for Predictive Material Science Applications (Theoretical Aspects)

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research and accelerating the discovery of new materials. For this compound, a number of theoretical approaches could be employed to elucidate its fundamental characteristics and predict its potential applications.

Density Functional Theory (DFT): DFT calculations can be used to determine the optimized geometry, electronic structure, and spectroscopic properties of the molecule. nih.govnih.govresearchgate.net This can provide insights into the effects of the 3-fluorobenzyl substituents on the keto-enol tautomerism, which is a key feature of β-diketones. nih.govmdpi.com Furthermore, DFT can be used to calculate properties such as dipole moment, polarizability, and frontier molecular orbital energies (HOMO-LUMO), which are crucial for understanding its reactivity and potential as a precursor for electronic materials. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with other molecules or surfaces. This would be particularly valuable for understanding its behavior in solution and its potential for self-assembly.

Machine Learning (ML): In the broader context of materials science, machine learning models are being developed to predict material properties based on molecular structure. By training ML models on datasets of related β-diketone compounds, it may be possible to predict properties of this compound, such as its thermal stability or volatility, which are important for its application as a precursor in chemical vapor deposition.

Key theoretical parameters that could be investigated for this compound are summarized in Table 2.

| Computational Method | Predicted Properties | Potential Applications |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, vibrational frequencies, keto-enol tautomerism, HOMO-LUMO gap. nih.govnih.gov | Understanding reactivity, predicting spectroscopic signatures, assessing electronic properties. |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, intermolecular interactions, solvation effects. | Predicting self-assembly behavior, understanding interactions with substrates. |

| Machine Learning (ML) | Thermal stability, volatility, coordination properties. | Screening for suitability as a precursor in materials deposition, predicting the properties of resulting materials. |

Exploration of Supramolecular Assemblies and Self-Assembly Processes

The presence of fluorinated aromatic rings in this compound suggests a propensity for engaging in non-covalent interactions, such as π-π stacking and fluorine-involved interactions, which could drive the formation of ordered supramolecular assemblies. The study of these self-assembly processes is a vibrant area of research with applications in nanotechnology and materials science.

Future research in this area could focus on:

Crystal Engineering: Systematic studies of the crystallization of this compound from different solvents could reveal a variety of crystal packing motifs. The interplay between hydrogen bonding (in the enol form), dipole-dipole interactions, and π-π stacking of the fluorobenzyl groups could lead to the formation of interesting and potentially useful solid-state architectures. researchgate.net

Coordination-Driven Self-Assembly: As a β-diketone, the molecule is an excellent ligand for a wide range of metal ions. mdpi.com The coordination of metal ions to the diketonate moiety can be used as a strategy to direct the self-assembly of the molecule into discrete metallosupramolecular architectures or coordination polymers. nih.govmdpi.comnih.gov The steric bulk of the 3-fluorobenzyl groups will play a crucial role in determining the geometry and dimensionality of the resulting assemblies. acs.orgnih.gov

Surface-Confined Self-Assembly: The self-assembly of the molecule on solid surfaces could be investigated using techniques such as scanning tunneling microscopy (STM) and atomic force microscopy (AFM). This could lead to the formation of highly ordered two-dimensional patterns with potential applications in molecular electronics and surface patterning.

Role in Advanced Materials Design (Precursor Chemistry and Theoretical Considerations)

Fluorinated metal β-diketonates are widely used as precursors in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) for the fabrication of thin films of metals, metal oxides, and metal fluorides. nih.govmdpi.comnih.govresearchgate.net The fluorine atoms in the ligands can enhance the volatility and thermal stability of the metal complexes, which are desirable properties for MOCVD/ALD precursors. nih.govmdpi.com

Theoretical and experimental investigations into the use of this compound as a ligand for MOCVD/ALD precursors could be a fruitful area of research. Key aspects to be explored include:

Synthesis and Characterization of Metal Complexes: A range of metal complexes of the ligand with technologically relevant metals (e.g., Cu, Al, Zn, rare earths) could be synthesized and characterized. Their thermal properties, such as volatility and decomposition temperature, would need to be thoroughly investigated. nih.gov

Theoretical Modeling of Precursor Performance: Computational studies, such as DFT, can be used to model the decomposition pathways of the metal complexes. nih.govmdpi.com This can provide insights into the likely composition of the deposited films and help in optimizing the deposition conditions.

Deposition of Thin Films: Experimental studies could be undertaken to deposit thin films of metal oxides or fluorides using the synthesized metal complexes as precursors. The properties of the resulting films, such as their morphology, crystallinity, and electronic properties, would be of great interest. nih.gov

The potential of this compound as a precursor for various materials is outlined in Table 3.

| Potential Material | Deposition Technique | Key Precursor Properties | Potential Applications of Material |

| Metal Oxide Thin Films (e.g., ZnO, CuO) | MOCVD, ALD | High volatility, clean decomposition. nih.govmdpi.comnih.gov | Transparent conducting oxides, sensors, catalysts. |

| Metal Fluoride Thin Films (e.g., MgF₂, CaF₂) | MOCVD | Controlled fluorine incorporation. | Anti-reflective coatings, optical components. |

| Doped Materials | MOCVD, ALD | Co-deposition with other precursors. | Tailoring electronic and optical properties of materials. |

Unexplored Reactivity Pathways and New Chemical Transformations

The unique steric and electronic environment of the this compound core may enable novel chemical transformations that are not readily accessible with simpler β-diketones. The sterically hindered nature of the central carbon atom could lead to unusual reactivity patterns. acs.orgnih.gov

Future research could explore:

Reactions at the Carbonyl Groups: While the central carbon is sterically encumbered, the carbonyl groups remain accessible for reactions such as condensation with hydrazines or hydroxylamines to form heterocyclic compounds like pyrazoles and isoxazoles. The properties of these new heterocyclic derivatives could be of interest in medicinal chemistry or materials science.

Cycloaddition Reactions: Although not a typical diene or dienophile, the enol form of the β-diketone possesses a conjugated π-system. It is conceivable that under specific conditions (e.g., photochemical activation), it could participate in cycloaddition reactions, leading to the formation of complex polycyclic structures. nih.govlibretexts.orglibretexts.orgrsc.orgnih.gov

Radical Chemistry: The methylene (B1212753) protons of the benzyl (B1604629) groups could be susceptible to radical abstraction. This could open up pathways for further functionalization of the molecule through radical-mediated reactions.

Reactions with Unusual Electrophiles and Nucleophiles: The reaction of the enolate of this compound with a variety of electrophiles and nucleophiles could be investigated to synthesize a library of new derivatives with potentially interesting properties. The steric hindrance may lead to unexpected selectivities in these reactions. nih.gov

Q & A

Q. Experimental Design :

- NMR studies (¹H, ¹³C) in CDCl₃ or DMSO-d₆ can quantify tautomer ratios.

- Thermogravimetric analysis (TGA) assesses thermal stability under inert atmospheres.

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

Key techniques include:

IR Spectroscopy : Confirms diketone/enol tautomerism via C=O stretches (~1700 cm⁻¹) and O-H stretches (~3200 cm⁻¹ for enol) .

¹H NMR : Distinguishes tautomers by integrating peaks for enolic protons (~12–15 ppm) and diketone methyl groups (~2.1–2.3 ppm).

X-ray Crystallography : Resolves crystal packing and substituent orientation (e.g., fluorobenzyl groups’ spatial arrangement) .

Advanced Note : Photoelectron spectroscopy (e.g., UPS) can probe electronic effects of fluorine substituents on ionization potentials .

How do fluorinated substituents influence the biological activity of this compound compared to non-fluorinated analogs?

Advanced Research Question

Fluorine substituents enhance:

- Lipophilicity : Increases membrane permeability (logP increases by ~0.5–1.0 units).

- Metabolic stability : Resists oxidative degradation via cytochrome P450 enzymes.

Q. Resolution Strategies :

Standardize reaction conditions (solvent, temperature, purity ≥98%).

Control tautomerism by pre-equilibrating the compound in the reaction solvent.

Cross-validate results using multiple analytical techniques (e.g., XRD, NMR, and DFT calculations).

How can computational methods predict the electronic properties of this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

- HOMO/LUMO energies : Fluorine substituents lower LUMO levels, enhancing electrophilicity.

- Charge distribution : Negative charge localized on fluorine atoms, influencing hydrogen-bonding interactions.

Q. Methodological Workflow :

Optimize geometry using Gaussian or ORCA.

Simulate IR/NMR spectra for comparison with experimental data.

Calculate Fukui indices to identify reactive sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.